(3-Bromo-4-fluorophenyl)boronic acid

acidity protodeboronation diol binding

(3‑Bromo‑4‑fluorophenyl)boronic acid (CAS 1092533‑91‑9) is a dihalogenated arylboronic acid containing bromine at the 3‑position and fluorine at the 4‑position of the phenyl ring. It belongs to the class of monosubstituted phenylboronic acids widely employed in Suzuki–Miyaura cross‑coupling reactions to construct biaryl architectures prevalent in pharmaceuticals and agrochemicals.

Molecular Formula C6H5BBrFO2
Molecular Weight 218.82 g/mol
CAS No. 1092533-91-9
Cat. No. B1523258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-fluorophenyl)boronic acid
CAS1092533-91-9
Molecular FormulaC6H5BBrFO2
Molecular Weight218.82 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)Br)(O)O
InChIInChI=1S/C6H5BBrFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H
InChIKeyBSJYNLUOXHQGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-4-fluorophenyl)boronic acid (CAS 1092533-91-9): A Strategic Building Block for Medicinal Chemistry and Cross‑Coupling


(3‑Bromo‑4‑fluorophenyl)boronic acid (CAS 1092533‑91‑9) is a dihalogenated arylboronic acid containing bromine at the 3‑position and fluorine at the 4‑position of the phenyl ring. It belongs to the class of monosubstituted phenylboronic acids widely employed in Suzuki–Miyaura cross‑coupling reactions to construct biaryl architectures prevalent in pharmaceuticals and agrochemicals [1]. The 3‑bromo‑4‑fluorophenyl fragment appears in several potent kinase and IDO1 inhibitors, underscoring its value as a privileged fragment for drug‑discovery campaigns [2]. Typical commercial purity ranges from 95 % to 98 % .

Why (3‑Bromo‑4‑fluorophenyl)boronic acid Cannot Be Replaced by Generic Arylboronic Acids


Although many halogenated phenylboronic acids are commercially available, their electronic and steric properties differ markedly, leading to divergent reactivities and biological outcomes. The combination of a meta‑bromo and a para‑fluoro substituent creates a unique electronic push–pull system that is absent in the regioisomeric (4‑bromo‑3‑fluorophenyl)boronic acid or in mono‑substituted analogs such as (3‑bromophenyl)boronic acid or (4‑fluorophenyl)boronic acid. These differences manifest in at least three critical dimensions: (i) the acidity (pKa) of the boronic acid, which governs diol‑binding affinity and aqueous speciation in sensor applications; (ii) the rate of protodeboronation under basic coupling conditions; and (iii) the pharmacokinetic and potency profile of the final drug‑like molecule when the 3‑bromo‑4‑fluorophenyl fragment is installed. Consequently, substituting one dihalogenated isomer for another without adjusting reaction parameters or re‑evaluating biological activity can erode yield, selectivity, and reproducibility [1].

Quantitative Differentiation of (3‑Bromo‑4‑fluorophenyl)boronic acid: Head‑to‑Head and Cross‑Study Evidence


Acidity (pKa) Comparison: Regioisomeric Bromo‑Fluorophenylboronic Acids

The predicted pKa of (3‑bromo‑4‑fluorophenyl)boronic acid is **7.24 ± 0.10**, while its regioisomer (4‑bromo‑3‑fluorophenyl)boronic acid exhibits a predicted pKa of **8.12 ± 0.58** . Although both are predicted values, the approximately 0.9 log unit difference indicates that the 3‑bromo‑4‑fluoro isomer is a stronger acid. A lower pKa favors boronate‑anion formation at physiological pH, which can enhance binding to diol‑containing biomolecules and alter the pH‑dependent speciation profile in sensor or drug‑delivery applications.

acidity protodeboronation diol binding

Protodeboronation Stability: Fluorinated vs Non‑Fluorinated Phenylboronic Acids

Fluorinated arylboronic acids are generally more susceptible to base‑catalyzed protodeboronation than their non‑fluorinated counterparts. For mono‑fluorinated phenylboronic acids, the protodeboronation rate decreases in the order **ortho > para > meta** [1]. In (3‑bromo‑4‑fluorophenyl)boronic acid, the fluorine is para to the boronic acid, placing it in the intermediate‑stability tier. By contrast, the non‑fluorinated (3‑bromophenyl)boronic acid is significantly more stable under basic conditions, while the 2‑fluoro‑substituted isomer would be substantially less stable. Quantitative half‑life data for the exact compound are not yet reported, but the class‑level trend is well established.

protodeboronation cross‑coupling stability

Biological Activity of the 3‑Bromo‑4‑fluorophenyl Fragment in Kinase and IDO1 Inhibitors

The 3‑bromo‑4‑fluorophenyl motif, which can be directly installed via (3‑bromo‑4‑fluorophenyl)boronic acid, appears in several high‑potency inhibitors. For instance, compound CHEMBL488498 (containing a 3‑bromo‑4‑fluorobenzylidene moiety) displaces [³H]PDBu from mouse PKCα with a **Ki of 2.66 nM** [1]. Similarly, the IDO1 inhibitor IDO‑IN‑1 (which incorporates a 3‑bromo‑4‑fluoroaniline‑derived fragment) exhibits an **enzymatic IC₅₀ of 72 nM** and a cellular IC₅₀ of 7.1 nM [2]. In contrast, the des‑bromo or des‑fluoro analogs of these compounds show substantially reduced potency (class‑level SAR observation), highlighting the synergistic contribution of both halogen substituents.

kinase inhibition IDO1 drug discovery

Regiochemical Orthogonality: Sequential Functionalization Enabled by Br vs F Positioning

The specific 3‑bromo‑4‑fluoro arrangement provides orthogonal handles for sequential functionalization. The aryl bromide can undergo Suzuki, Sonogashira, or Buchwald–Hartwig coupling first, while the aryl fluoride can be activated in a subsequent nickel‑catalyzed cross‑coupling step [1]. This is in contrast to the 4‑bromo‑3‑fluoro isomer, where the bromide is para to the boronic acid and may exhibit different reactivity in nickel‑catalyzed systems. No direct head‑to‑head yield study comparing the two regioisomers in sequential coupling was identified, but the synthetic strategy is established in the literature.

orthogonal reactivity sequential coupling site‑selectivity

LogD and Lipophilicity: Impact on Drug‑Like Properties

The predicted LogD (pH 7.4) of (3‑bromo‑4‑fluorophenyl)boronic acid is **2.55**, with a LogP of **2.57** [1]. Compared with (3‑bromo‑4‑chlorophenyl)boronic acid (calculated LogP ≈ 2.9, MW = 235.27 g mol⁻¹) , the fluoro‑substituted analog is markedly less lipophilic. In drug discovery, lower lipophilicity is generally associated with reduced off‑target binding and improved metabolic stability, making the 3‑bromo‑4‑fluoro substitution pattern more attractive than the 3‑bromo‑4‑chloro analog for lead optimization.

lipophilicity LogD ADME

Optimal Application Scenarios for (3‑Bromo‑4‑fluorophenyl)boronic acid Based on Quantitative Evidence


Medicinal Chemistry: Installing a Privileged Fragment for Kinase and IDO1 Inhibitor Programs

The 3‑bromo‑4‑fluorophenyl group is a validated pharmacophore in multiple high‑potency inhibitors (PKCα Ki = 2.66 nM; IDO1 cellular IC₅₀ = 7.1 nM) [1][2]. Using (3‑bromo‑4‑fluorophenyl)boronic acid in a Suzuki–Miyaura coupling directly installs this fragment, enabling medicinal chemistry teams to rapidly generate lead series without custom synthesis of the boronic acid. The lower LogD of the fluoro‑substituted analog (2.55 vs ∼2.9 for the chloro analog) further supports its selection for optimizing ADME properties [3].

Sequential, Site‑Selective Cross‑Coupling for Complex Molecule Assembly

The orthogonality of the C–Br and C–F bonds in the 3‑bromo‑4‑fluoro substitution pattern enables step‑wise Pd‑catalyzed (Suzuki, Sonogashira) coupling at the bromide position followed by Ni‑catalyzed activation of the fluoride [4]. This regiochemical arrangement is preferred over the 4‑bromo‑3‑fluoro isomer for synthetic routes requiring predictable, sequential derivatization, reducing the number of protection/deprotection steps and improving overall yield efficiency.

Boronic‑Acid‑Based Sensors and Carbohydrate‑Responsive Materials

The predicted pKa of 7.24 for (3‑bromo‑4‑fluorophenyl)boronic acid places its boronate‑anion equilibrium within the physiologically relevant pH range (∼0.9 units lower than the 4‑bromo‑3‑fluoro isomer) . This makes it a suitable candidate for glucose‑sensing hydrogels and stimuli‑responsive drug‑delivery systems where efficient diol binding at pH 7.4 is required. Researchers should procure the 3‑bromo‑4‑fluoro isomer specifically to achieve the desired pH‑responsive window.

Large‑Scale Coupling Processes Requiring a Balance of Reactivity and Stability

In process chemistry, the para‑fluoro substituent provides electronic activation for efficient transmetallation while avoiding the severe protodeboronation liability associated with ortho‑fluorinated boronic acids [5]. (3‑Bromo‑4‑fluorophenyl)boronic acid thus occupies a 'sweet spot' for scale‑up: more reactive than non‑fluorinated phenylboronic acids but significantly more stable than 2‑fluoro‑substituted analogs, enabling robust, high‑yielding coupling without specialized precatalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromo-4-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.